molecular formula C15H24BNO2 B590720 N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine CAS No. 129636-11-9

N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine

Cat. No.: B590720
CAS No.: 129636-11-9
M. Wt: 261.172
InChI Key: FYNFIFQXALVLHC-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine” is a chemical compound with the molecular formula C15H24BNO2 . It is also known by other names such as “2-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester”, and “DIMETHYL-[2-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)-BENZYL]-AMINE” among others . The compound has a molecular weight of 261.17 g/mol .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: “InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-8-7-9-12(13)11-17(5)6/h7-10H,11H2,1-6H3” and the canonical SMILES string: "B1(OC(C(O1)©C)©C)C2=CC=CC=C2CN©C" . These representations provide a detailed view of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas and away from light and air .

Scientific Research Applications

Endogenous Role and Potential Therapeutic Applications

  • Tissue Protection and Regeneration : Research suggests that DMT, sharing a structural core with the specified compound, might play a role in cellular protective mechanisms beyond central nervous system activity. It's implicated in tissue protection, regeneration, and immunity, potentially through sigma-1 receptor mediation. This opens avenues for future medical therapies exploiting these adaptive mechanisms (Frecska et al., 2013).

  • Neuropharmacology and Neurotransmitter Roles : DMT is considered for its neuropharmacological properties and roles in the periphery and central nervous system, possibly acting as a neurotransmitter. This highlights its potential utility in exploring brain function and developing clinical tools for treating conditions like anxiety and psychosis (Carbonaro & Gatch, 2016).

Chemical Analysis and Toxicology

  • Analytical Methods : Advanced analytical methods have been developed for detecting and characterizing N,N-dialkylated tryptamines, which include a range of synthetic and naturally occurring compounds. These methods are crucial for understanding the pharmacology and toxicology of these substances, guiding both scientific research and clinical applications (Brandt & Martins, 2010).

Potential for Clinical Research

  • Therapeutic Potential : The review of endogenous roles and therapeutic applications of ayahuasca and DMT suggests promising results for conditions like anxiety, depression, and substance dependence. Ayahuasca's safety profile and the potential for DMT in clinical settings advocate for further research into their psychiatric applications (Rodrigues et al., 2019).

Safety and Hazards

This compound may cause skin irritation (H315) and serious eye irritation (H319) . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended. If skin contact occurs, the area should be thoroughly washed with water. If eye irritation persists, medical attention should be sought .

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in Suzuki-Miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. This suggests that it may interact with various enzymes and proteins involved in these reactions. The nature of these interactions is likely dependent on the specific conditions of the reaction and the other molecules present.

Molecular Mechanism

It is known to participate in Suzuki-Miyaura coupling reactions , which involve the formation of carbon-carbon bonds between two organic compounds. This suggests that it may interact with biomolecules involved in these reactions, potentially leading to enzyme inhibition or activation and changes in gene expression.

Metabolic Pathways

It is known to participate in Suzuki-Miyaura coupling reactions , suggesting that it may interact with enzymes or cofactors involved in these reactions

Properties

IUPAC Name

N,N-dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-10-8-7-9-12(13)11-17(5)6/h7-10H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNFIFQXALVLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674855
Record name N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129636-11-9
Record name N,N-Dimethyl-1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(N,N-Dimethylaminomethyl)phenylboronic acid, pinacol ester
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